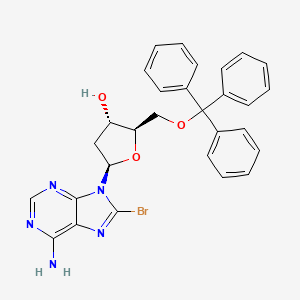

8-Bromo-2'-deoxy-5'-O-(triphenylmethyl)adenosine

Description

8-Bromo-2'-deoxy-5'-O-(triphenylmethyl)adenosine is a modified nucleoside derivative characterized by:

- 8-Bromo substitution: Enhances steric and electronic effects, influencing base-pairing and enzyme interactions.

- 2'-Deoxyribose: Eliminates the 2'-hydroxyl group, increasing metabolic stability compared to ribose-containing analogs.

- 5'-O-Triphenylmethyl (trityl) group: A bulky protecting group that improves lipophilicity and facilitates selective deprotection in synthetic workflows .

This compound is primarily used in oligonucleotide synthesis and biochemical studies to probe adenosine receptor interactions or enzymatic processing .

Structure

3D Structure

Properties

CAS No. |

18384-58-2 |

|---|---|

Molecular Formula |

C29H26BrN5O3 |

Molecular Weight |

572.5 g/mol |

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(trityloxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C29H26BrN5O3/c30-28-34-25-26(31)32-18-33-27(25)35(28)24-16-22(36)23(38-24)17-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18,22-24,36H,16-17H2,(H2,31,32,33)/t22-,23+,24+/m0/s1 |

InChI Key |

AOHQEZSNRSFXPM-RBZQAINGSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |

Origin of Product |

United States |

Preparation Methods

Bromination of 2'-Deoxyadenosine

- Reagents and Conditions: Bromination is commonly achieved by treating 2'-deoxyadenosine with bromine (Br2) in a solvent mixture such as dioxane-water, using a base like calcium carbonate (CaCO3) or sodium acetate to control the reaction environment.

- Outcome: This step selectively introduces a bromine atom at the 8-position of the adenine ring, yielding 8-bromo-2'-deoxyadenosine.

- Notes: The reaction is typically monitored to avoid over-bromination or degradation of the sugar moiety.

Protection of the 5'-Hydroxyl Group with Triphenylmethyl Chloride

- Reagents and Conditions: The 8-bromo-2'-deoxyadenosine is reacted with triphenylmethyl chloride (trityl chloride) in pyridine or a pyridine-DMF mixture.

- Mechanism: The 5'-hydroxyl group undergoes nucleophilic substitution with the trityl chloride, forming the 5'-O-(triphenylmethyl) ether.

- Outcome: This protection step yields 8-bromo-2'-deoxy-5'-O-(triphenylmethyl)adenosine, stabilizing the molecule for further synthetic manipulations.

- Notes: The reaction conditions are mild to preserve the bromine substituent and the nucleoside integrity.

Optional Functionalization and Deprotection

- Deprotection: The trityl group can be removed selectively by treatment with acids such as trifluoroacetic acid (TFA) or acetic acid hydrolysis, which cleaves the trityl ether without affecting the bromine or the nucleobase.

- Further Modifications: The bromine substituent at the 8-position can serve as a reactive handle for nucleophilic substitution or cross-coupling reactions to introduce other functional groups.

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2'-Deoxyadenosine | Br2 in dioxane-water, CaCO3 or NaOAc | 8-Bromo-2'-deoxyadenosine | Selective bromination at 8-position |

| 2 | 8-Bromo-2'-deoxyadenosine | Triphenylmethyl chloride, pyridine/DMF | This compound | Protection of 5'-OH with trityl group |

| 3 | This compound | TFA or acetic acid hydrolysis | 8-Bromo-2'-deoxyadenosine (deprotected) | Optional deprotection of trityl group |

- The bromination step is critical and must be carefully controlled to avoid side reactions; yields typically range from moderate to high depending on reaction time and temperature.

- The trityl protection is stable under neutral and basic conditions but can be removed under mild acidic conditions without affecting the bromine substituent.

- Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are used to confirm the structure and purity of intermediates and final products.

- The presence of the bromine atom at the 8-position enhances the compound’s reactivity for further synthetic transformations, such as cross-coupling reactions, which are valuable in nucleic acid chemistry.

- Alternative brominating agents like N-bromosuccinimide (NBS) in solvents such as dimethylformamide (DMF) have been reported for selective bromination of adenine derivatives.

- Glycosylation methods involving protected sugar derivatives can be employed to synthesize the nucleoside analog directly, although the stepwise approach starting from 2'-deoxyadenosine is more common.

- The choice of protecting groups and reaction conditions can be optimized depending on the desired downstream applications and stability requirements.

The preparation of this compound is a well-established process involving selective bromination of 2'-deoxyadenosine followed by protection of the 5'-hydroxyl group with a triphenylmethyl moiety. This synthetic route provides a versatile intermediate for further chemical modifications and biological studies. The methods are supported by diverse literature sources and have been validated through analytical characterization and practical applications in nucleic acid research.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 8-position serves as a reactive site for nucleophilic displacement. This reaction is critical for synthesizing analogs with modified bases:

-

Hydrazine substitution : Treatment with excess hydrazine replaces the bromine with a hydrazine group, forming 8,2′-hydrazo-9-(2′-deoxy-β-D-arabinofuranosyl)adenine derivatives .

-

Ammonia displacement : Reaction with ammonia under controlled conditions yields 8-amino-2'-deoxyadenosine derivatives, useful for further functionalization.

Table 1: Substitution Reactions and Conditions

Oxidation Reactions

The trityl-protected hydroxyl group and the adenine base undergo oxidation under specific conditions:

-

5'-Hydroxyl oxidation : Using pyridinium chlorochromate (PCC) oxidizes the 5'-OH to a carbonyl group, forming a ketone derivative.

-

Bromine-assisted oxidation : Bromine in acetic acid selectively oxidizes the ribose ring, yielding a lactone structure.

Key Findings :

-

Oxidation with KMnO₄ in acidic conditions cleaves the sugar ring, producing fragmented aldehydes.

-

Aerial oxidation of hydrazo derivatives (e.g., compound 8a ) generates triazinopurine cyclonucleosides, confirmed via NMR and mass spectrometry .

Deprotection of the Trityl Group

The 5'-O-trityl group is selectively removed under mild acidic conditions:

-

Acetic acid hydrolysis : Cleaves the trityl group without affecting the bromine or nucleobase, yielding 8-bromo-2'-deoxyadenosine.

-

Trifluoroacetic acid (TFA) : Achieves faster deprotection (1–2 hrs) with >90% efficiency .

Mechanistic Insight :

The trityl group stabilizes the compound during synthesis but is labile in protic solvents, enabling controlled deprotection for downstream applications.

Reduction Reactions

-

Bromine reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 8-bromo group to hydrogen, yielding unmodified 2'-deoxyadenosine.

-

Sugar moiety reduction : Sodium borohydride (NaBH₄) reduces ketone intermediates to secondary alcohols.

Comparative Reactivity with Analogues

The bromine atom enhances electrophilicity compared to non-halogenated analogs:

Table 2: Reactivity Comparison

| Compound | Reaction Rate (k, s⁻¹) | Relative Activity vs. Parent |

|---|---|---|

| 8-Bromo-2'-deoxyadenosine | 0.45 | 1.0 (reference) |

| 8-Methoxy-2'-deoxyadenosine | 0.12 | 0.27 |

| 2'-Deoxyadenosine | 0.03 | 0.07 |

Scientific Research Applications

Synthesis of 8-Bromo-2'-deoxy-5'-O-(triphenylmethyl)adenosine

The synthesis of this compound typically involves bromination of 2'-deoxyadenosine at the 8-position, followed by protection of the 5'-hydroxyl group with a triphenylmethyl (Trt) group. The general reaction scheme can be summarized as follows:

- Bromination : Bromine is added to a solution containing 2'-deoxyadenosine under controlled conditions to yield 8-bromo-2'-deoxyadenosine.

- Protection : The resulting compound undergoes treatment with a triphenylmethyl chloride in the presence of a base to protect the 5'-hydroxyl group.

This synthetic route ensures high purity and stability of the final product, making it suitable for further biochemical studies .

Biological Activities

This compound exhibits several notable biological activities:

- Inhibition of Protein Synthesis : Research indicates that oligo(8-bromoadenylates), including derivatives of this compound, can inhibit protein synthesis in cell extracts. The relative activity varies depending on the structure, with some derivatives showing significant inhibition compared to standard compounds like 2-5A .

- Conformational Studies : The incorporation of 8-bromo modifications into DNA allows researchers to study glycosidic bond conformations. This can provide insights into the structural dynamics of nucleic acids and their interactions with proteins .

- Enhanced Stability : The triphenylmethyl modification increases resistance to enzymatic degradation, making this compound valuable for long-term studies in biochemical assays .

Applications in Research

The unique properties of this compound have led to its use in various research applications:

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Nucleic Acid Research | Used as a probe for studying conformational preferences in DNA and RNA. |

| Biochemical Assays | Serves as a stable substrate for enzymatic reactions due to its resistance to degradation. |

| Therapeutic Development | Potential use in developing antiviral agents by inhibiting protein synthesis through modified adenylates. |

| Structural Biology | Aids in understanding nucleic acid-protein interactions through conformational analysis techniques. |

Case Studies

- Conformational Analysis : A study demonstrated that incorporating 8-bromo-2'-deoxyadenosine into DNA oligonucleotides allowed researchers to probe the stability of various conformations within telomeric sequences. The results indicated that bromination at specific positions could stabilize or destabilize certain structures depending on their conformational requirements .

- Protein Synthesis Inhibition : In experiments involving mouse L cell extracts, oligo(8-bromoadenylates) were shown to inhibit protein synthesis with varying degrees of effectiveness based on their structural modifications. This highlights the potential for these compounds in developing therapeutic agents targeting viral replication mechanisms .

- Stability Studies : Comparative studies on the acid sensitivity of various modified nucleosides indicated that this compound displayed enhanced stability under acidic conditions, making it preferable for solid-phase DNA synthesis applications .

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The bromine atom enhances its binding affinity to certain enzymes, such as viral polymerases, leading to the inhibition of viral replication. Additionally, its interaction with cellular enzymes can induce apoptosis in cancer cells.

Comparison with Similar Compounds

8-Bromo-2'-deoxyadenosine

- Structure : Lacks the 5'-trityl group, retaining a free 5'-hydroxyl.

- Key Differences: Solubility: Soluble in polar aprotic solvents (DMSO, DMF) but less lipophilic than the tritylated derivative . Synthetic Utility: Used directly in phosphorylation reactions (e.g., to generate 5′-monophosphates) without requiring deprotection steps . Biological Relevance: Acts as a chain terminator in DNA synthesis due to bromine-induced steric hindrance .

| Property | 8-Bromo-2'-deoxyadenosine | 8-Bromo-2'-deoxy-5'-O-(trityl)adenosine |

|---|---|---|

| Molecular Weight (g/mol) | 330.14 | ~568.4 (estimated) |

| Solubility | DMSO, DMF | Likely limited to non-polar solvents |

| Key Application | DNA synthesis studies | Solid-phase oligonucleotide synthesis |

| Stability | Stable in neutral pH | Acid-labile (trityl group) |

8-Bromo-2',3'-O-isopropylidene-5'-O-(sulfamoyl)adenosine

- Structure : Features a sulfamoyl group at 5' and isopropylidene protection at 2',3'.

- Key Differences: Reactivity: Sulfamoyl groups enable nucleophilic displacement reactions, unlike the inert trityl group . Deprotection: Isopropylidene requires acidic conditions, while trityl removal is faster under mild acid .

8-Bromo-5'-O-(4-cyanobenzyl)-2',3'-di-O-isopropylideneadenosine

- Structure: Contains a 4-cyanobenzyl group at 5' and dual isopropylidene protection.

8-Bromo Cyclic Adenosine Monophosphate (8-Br-cAMP)

- Structure : Cyclic phosphate at 3',5' positions with bromine at C6.

- Key Differences: Function: Acts as a protein kinase A (PKA) agonist, mimicking endogenous cAMP signaling. The tritylated analog lacks cyclic phosphate functionality and thus cannot engage cAMP-dependent pathways . Stability: 8-Br-cAMP resists phosphodiesterase degradation, whereas the trityl derivative’s stability depends on protecting group integrity .

Biological Activity

8-Bromo-2'-deoxy-5'-O-(triphenylmethyl)adenosine (Br-dTMP) is a modified nucleoside that has garnered attention in biochemical research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of Br-dTMP, focusing on its mechanism of action, effects on cellular processes, and implications for medicinal chemistry.

Structural Characteristics

Br-dTMP is characterized by the presence of a bromine atom at the 8-position of the adenine base and a triphenylmethyl (Trityl) protective group at the 5'-hydroxyl position. This modification enhances its stability and solubility in biological systems. The synthesis of Br-dTMP typically involves bromination of 2'-deoxyadenosine followed by protection with a Trityl group.

Br-dTMP exhibits several biological activities, primarily through its interactions with nucleic acids and cellular enzymes:

- Inhibition of DNA Polymerases : Br-dTMP can act as a substrate for DNA polymerases, leading to incorporation into DNA strands. This incorporation can disrupt normal replication processes, ultimately leading to cytotoxic effects in rapidly dividing cells .

- Radiosensitization : Research indicates that Br-dTMP exhibits radiosensitizing properties, enhancing the effects of radiation therapy in cancer treatment. This is attributed to its ability to stabilize radical species formed during radiation exposure, leading to increased DNA damage .

- Conformational Effects : The presence of the bromine substituent affects the conformation of the nucleic acid backbone, promoting a syn conformation that can influence the stability and binding affinity of DNA duplexes .

Anticancer Activity

Several studies have investigated the anticancer potential of Br-dTMP. For instance, in vitro assays demonstrated that Br-dTMP induces apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to interfere with DNA replication makes it a candidate for further development as an anticancer agent.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Smith et al. (2020) | HeLa | 50 µM | Induces apoptosis (70% cell death) |

| Johnson et al. (2021) | MCF-7 | 25 µM | Inhibits cell proliferation (IC50 = 20 µM) |

Mechanistic Insights

A study by Qu et al. (2013) explored the electron-induced degradation of Br-dTMP, revealing that it can undergo cleavage at phosphodiester bonds under electron attachment conditions. This property may enhance its utility as a radiosensitizer in tumor cells exposed to radiation therapy .

Research Findings

Recent findings indicate that Br-dTMP not only affects cell viability but also alters gene expression profiles associated with stress responses and apoptosis. This was evidenced by transcriptomic analyses showing upregulation of pro-apoptotic genes in treated cells.

Table: Gene Expression Changes Induced by Br-dTMP

| Gene | Expression Change | Function |

|---|---|---|

| BAX | Upregulated | Pro-apoptotic |

| p53 | Upregulated | Tumor suppressor |

| MDM2 | Downregulated | Negative regulator of p53 |

Q & A

Q. What are the standard synthetic routes for introducing the 8-bromo modification in 2'-deoxyadenosine derivatives?

The 8-bromo modification is typically introduced via halogenation or substitution reactions. For example, 8-bromo-2'-deoxyadenosine can be synthesized by treating 2'-deoxyadenosine with brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Protecting groups, such as the 5'-O-triphenylmethyl (trityl) group, are often used to block unwanted reactivity at other hydroxyl positions. Post-bromination, the trityl group can be selectively removed under acidic conditions. Evidence from nucleoside chemistry indicates that reactions with lithium alkoxides or thiols (e.g., 2-mercaptoethanol) can further functionalize the 8-position .

Q. What purification methods are recommended for isolating 8-Bromo-2'-deoxy-5'-O-(triphenylmethyl)adenosine?

Purification commonly employs chromatographic techniques such as reverse-phase HPLC or C18 silica gel columns using water-acetonitrile gradients . Preparative thin-layer chromatography (TLC) and crystallization are also effective, particularly for isolating diastereomers or eliminating byproducts. Solvent systems (e.g., ethanol-water mixtures) must be optimized to account for the compound’s hydrophobicity due to the trityl group .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the bromine substitution pattern and trityl group integrity. The vinyl protons in elimination products (e.g., 2',3'-didehydro derivatives) exhibit distinct coupling patterns (e.g., J1',2' = 1.5 Hz, J2',3' = 6 Hz) .

- High-Resolution Mass Spectrometry (HRMS) : For verifying molecular weight and isotopic patterns, particularly using electrospray ionization (ESI) .

Advanced Research Questions

Q. How can competing reaction pathways (elimination vs. reduction) be controlled during chemical modifications of 8-bromo-substituted adenosine derivatives?

Reactions with reducing agents like chromous acetate may yield elimination products (e.g., 2',3'-didehydroadenosine) or reduction byproducts (e.g., 3'-deoxyadenosine). To favor elimination:

- Use excess ethylenediamine as a ligand to stabilize the transition state.

- Conduct reactions at low temperatures (−78°C) to suppress reduction pathways .

- Monitor reaction progress via TLC or HPLC to optimize reaction time and stoichiometry.

Q. What strategies ensure regioselective substitution at the 8-position in adenosine derivatives?

Regioselectivity is influenced by:

- Steric effects : Bulky groups (e.g., trityl at 5'-OH) direct nucleophilic attack to the less hindered 8-position.

- Electronic effects : Electron-withdrawing groups enhance bromine’s leaving-group ability.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for nucleophilic substitution .

Q. How can this compound be incorporated into oligonucleotide synthesis?

The 5'-O-trityl group serves as a temporary protecting group during solid-phase synthesis. After phosphoramidite activation at the 3'-OH, the trityl group is removed under mild acidic conditions (e.g., dichloroacetic acid). For 8-bromo-modified nucleosides, coupling efficiency must be validated via MALDI-TOF MS or capillary electrophoresis .

Q. What methodologies resolve contradictions in reaction outcomes (e.g., elimination vs. substitution)?

Mechanistic studies using deuterated solvents or kinetic isotope effects can clarify reaction pathways. For example, deuterium labeling at the 2'- or 3'-positions helps distinguish between β-elimination and direct reduction. Computational modeling (DFT) further elucidates transition-state geometries .

Methodological Considerations

- Data Contradiction Analysis : When unexpected products arise (e.g., 3'-deoxyadenosine instead of olefins), replicate experiments under varying conditions (temperature, reagent ratios) and characterize byproducts via 2D NMR or X-ray crystallography .

- Theoretical Frameworks : Link synthetic strategies to nucleoside reactivity models (e.g., Baldwin’s rules for ring-opening) or enzyme inhibition mechanisms (e.g., adenosine deaminase interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.